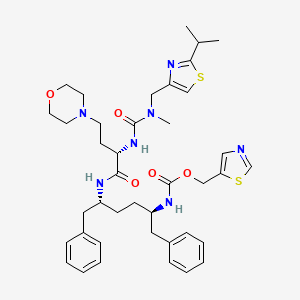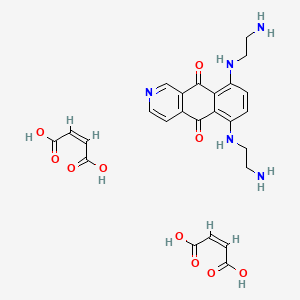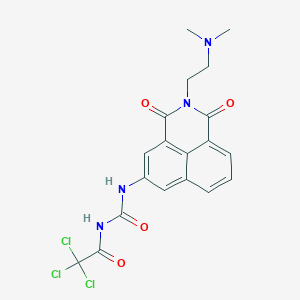
Cobicistat
Übersicht
Beschreibung
Cobicistat ist ein pharmakokinetischer Enhancer, der zur Behandlung von Infektionen mit dem humanen Immundefizienzvirus (HIV) eingesetzt wird. Es wird hauptsächlich verwendet, um die systemische Exposition bestimmter antiretroviraler Medikamente wie Atazanavir und Darunavir zu erhöhen, indem die Cytochrom-P450-3A-Enzyme (CYP3A) gehemmt werden . Im Gegensatz zu anderen pharmakokinetischen Enhancern hat this compound keine intrinsische anti-HIV-Aktivität .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound erfolgt in mehreren Schritten, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein wichtiger Zwischenstoff bei der Synthese ist ein Thiazolderivat, das mehrere Umwandlungen durchläuft, darunter die Bildung von Amidbindungen und Carbamaten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dichlormethan und Reagenzien wie Carbonyldiimidazol und Triethylamin .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die Produktion im großen Maßstab optimiert. Dies beinhaltet die Verwendung von kontinuierlichen Durchflussreaktoren und Prozessintensivierungsverfahren, um die Ausbeute zu verbessern und die Produktionszeit zu verkürzen .
Wirkmechanismus
Target of Action
Cobicistat primarily targets the Cytochrome P450 3A (CYP3A) isoforms . These are a group of heme-thiolate monooxygenases that play a crucial role in the metabolism of a variety of structurally unrelated compounds, including xenobiotics and endogenous compounds .
Mode of Action
This compound is a mechanism-based inhibitor of CYP3A isoforms . It works by inhibiting the CYP3A-mediated metabolism, which increases the systemic exposure of CYP3A substrates, such as atazanavir and darunavir . This inhibition allows for increased anti-viral activity at a lower dosage .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CYP3A-mediated metabolism . By inhibiting this pathway, this compound increases the systemic exposure of drugs metabolized by CYP3A enzymes, such as atazanavir and darunavir . This results in enhanced antiviral activity without the need for increased dosage .
Pharmacokinetics
This compound is a pharmacokinetic enhancer . It increases the systemic exposure of atazanavir or darunavir in combination with other antiretroviral agents in the treatment of HIV-1 infection . It does this by inhibiting the CYP3A-mediated metabolism, which increases the bioavailability of these drugs .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of antiviral activity . By inhibiting CYP3A-mediated metabolism, this compound increases the systemic exposure of antiretroviral drugs, thereby enhancing their antiviral activity . This allows for better treatment outcomes and a decreased side effect profile .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including the presence of other drugs. For instance, the concomitant administration of non-ritonavir-boosted atazanavir and ritonavir-boosted darunavir can decrease this compound clearance . This highlights the importance of considering potential drug-drug interactions when using this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cobicistat involves multiple steps, starting from readily available starting materials. One of the key intermediates in the synthesis is a thiazole derivative, which undergoes several transformations, including amide bond formation and carbamate formation . The reaction conditions typically involve the use of organic solvents, such as dichloromethane, and reagents like carbonyldiimidazole and triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and process intensification techniques to improve yield and reduce production time .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cobicistat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Reduktion: Obwohl weniger häufig, kann this compound unter bestimmten Bedingungen Reduktionsreaktionen eingehen.
Substitution: this compound kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Carbamaten- und Amidfunktionellen Gruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien umfassen Wasserstoffperoxid und Cytochrom-P450-Enzyme.
Reduktion: Als Reduktionsmittel können Natriumborhydrid verwendet werden.
Substitution: Nukleophile wie Amine und Thiole können unter milden Bedingungen mit this compound reagieren.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind hydroxylierte Metaboliten, reduzierte Derivate und substituierte Produkte an den Carbamaten- und Amidpositionen .
Wissenschaftliche Forschungsanwendungen
Cobicistat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Wird auf seine Auswirkungen auf den Zellstoffwechsel und die Enzymaktivität untersucht.
Industrie: Wird bei der Entwicklung von Kombinationstherapien mit fester Dosis für HIV eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Cytochrom-P450-3A-Enzyme (CYP3A), die für den Metabolismus vieler Medikamente verantwortlich sind . Durch die Hemmung dieser Enzyme erhöht this compound die systemische Exposition von gleichzeitig verabreichten Medikamenten wie Atazanavir und Darunavir und verstärkt so deren antivirale Aktivität . Zu den molekularen Zielstrukturen von this compound gehören die aktiven Zentren von CYP3A-Enzymen, an denen es einen stabilen Komplex bildet, der den Metabolismus anderer Medikamente verhindert .
Vergleich Mit ähnlichen Verbindungen
Cobicistat wird oft mit Ritonavir verglichen, einem anderen pharmakokinetischen Enhancer, der bei der HIV-Behandlung eingesetzt wird. Obwohl beide Verbindungen CYP3A-Enzyme hemmen, ist this compound selektiver und hat keine intrinsische anti-HIV-Aktivität . Diese Selektivität reduziert das Potenzial für Off-Target-Effekte und Arzneimittelwechselwirkungen .
Ähnliche Verbindungen:
Ritonavir: Ein pharmakokinetischer Enhancer mit intrinsischer anti-HIV-Aktivität.
Elvitegravir: Wird oft in Kombination mit this compound in festen Dosiskombinationen verabreicht.
Atazanavir und Darunavir: Proteaseinhibitoren, deren systemische Exposition durch this compound erhöht wird.
Die einzigartigen Eigenschaften von this compound, wie seine Selektivität und das Fehlen einer intrinsischen antiviralen Aktivität, machen es zu einem wertvollen Bestandteil von HIV-Behandlungsschemata .
Eigenschaften
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIGNRJZKPOIKD-CQXVEOKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53N7O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143269 | |
| Record name | Cobicistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cobicistat is a mechanism-based inhibitor of cytochrome P450 3A (CYP3A) isoforms. Inhibition of CYP3A-mediated metabolism by cobicistat increases the systemic exposure of CYP3A substrates atazanavir and darunavir and therefore enables increased anti-viral activity at a lower dosage. Cobicistat does not have any anti-HIV activity on its own. | |
| Record name | Cobicistat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09065 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1004316-88-4 | |
| Record name | Cobicistat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004316-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobicistat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004316884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobicistat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09065 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cobicistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COBICISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW2E03M5PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















